Cas no 1246814-65-2 (4-Acetyloxy Omeprazole)

4-Acetyloxy Omeprazole is a chemically modified derivative of omeprazole, designed to enhance stability and bioavailability. The acetyloxy group at the 4-position improves the compound's resistance to degradation under acidic conditions, making it particularly suitable for formulations requiring prolonged shelf life or targeted release. This modification retains the parent compound's proton pump inhibitory activity, ensuring effective suppression of gastric acid secretion. Its optimized pharmacokinetic profile may offer advantages in controlled-release applications or combination therapies. The compound is of interest in pharmaceutical research for its potential to address formulation challenges associated with standard omeprazole, particularly in environments where pH stability is critical.
4-Acetyloxy Omeprazole structure
4-Acetyloxy Omeprazole structure
Product Name:4-Acetyloxy Omeprazole
CAS No:1246814-65-2
MF:C18H19N3O4S
MW:373.426162958145
CID:1060349
PubChem ID:71192337
Update Time:2025-11-02

4-Acetyloxy Omeprazole Chemical and Physical Properties

Names and Identifiers

    • 4-Acetyloxy Omeprazole
    • [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-yl] acetate
    • 4-Acetyloxy Omeprazole
    • 4-Pyridinol, 2-[[(6-methoxy-1H- benzimidazol-2-yl)sulfinyl] methyl]-3,5-dimethyl-, 4-acetate-
    • 2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-4-acetyl-3,5-dimethyl-4-pyridinol
    • 2-[[(6-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethyl-4-pyridinol 4-Acetate
    • 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate
    • 2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-yl acetate
    • DTXSID60744190
    • SCHEMBL14526655
    • 2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-4-acetyl-3,5-dimethyl-4-pyridinol; 2-[[(6-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethyl-4-pyridinol 4-Acetate;
    • 1246814-65-2
    • Inchi: 1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
    • InChI Key: HHNXQPDMZHHMAR-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC(=CC=2N1)OC)(CC1C(C)=C(C(C)=CN=1)OC(C)=O)=O

Computed Properties

  • Exact Mass: 373.11000
  • Monoisotopic Mass: 373.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Melting Point: 61-64°C
  • PSA: 113.38000
  • LogP: 3.68210

4-Acetyloxy Omeprazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A187355-10mg
4-Acetyloxy Omeprazole
1246814-65-2
10mg
$ 173.00 2023-09-09
TRC
A187355-100mg
4-Acetyloxy Omeprazole
1246814-65-2
100mg
$ 1355.00 2023-09-09

Additional information on 4-Acetyloxy Omeprazole

4-Acetyloxy Omeprazole (CAS No. 1246814-65-2): A Comprehensive Overview of Its Properties and Applications

4-Acetyloxy Omeprazole (CAS No. 1246814-65-2) is a chemically modified derivative of Omeprazole, a well-known proton pump inhibitor (PPI). This compound has garnered significant attention in pharmaceutical research due to its potential enhanced stability and bioavailability compared to its parent molecule. The addition of an acetyloxy group at the 4-position of the Omeprazole structure introduces unique physicochemical properties, making it a subject of interest for drug development and formulation scientists.

The chemical structure of 4-Acetyloxy Omeprazole features a benzimidazole core, which is critical for its biological activity. The acetyloxy moiety at the 4-position may influence the compound's metabolic stability and solubility, factors that are crucial for oral drug delivery. Researchers are particularly interested in how this modification affects the compound's acid suppression capabilities, as this could lead to improved treatments for gastroesophageal reflux disease (GERD) and other acid-related disorders.

In recent years, the pharmaceutical industry has shown growing interest in 4-Acetyloxy Omeprazole derivatives as potential next-generation PPIs. This interest aligns with current healthcare trends focusing on personalized medicine and improved drug formulations. The compound's potential for reduced side effects and enhanced therapeutic efficacy makes it a promising candidate for further clinical investigation.

From a synthetic chemistry perspective, 1246814-65-2 represents an interesting case study in molecular modification. The introduction of the acetyloxy group requires specific protection-deprotection strategies during synthesis, highlighting the compound's complexity. Analytical characterization of 4-Acetyloxy Omeprazole typically involves advanced techniques such as HPLC-MS and NMR spectroscopy to ensure purity and confirm structural integrity.

The potential applications of 4-Acetyloxy Omeprazole extend beyond traditional acid suppression therapy. Current research explores its possible role in Helicobacter pylori eradication regimens and its potential anti-inflammatory effects. These investigations are particularly relevant given the increasing prevalence of antibiotic resistance and the growing understanding of the gut microbiome's role in overall health.

Quality control of 4-Acetyloxy Omeprazole presents unique challenges due to its sensitivity to light and moisture. Proper storage conditions and handling procedures are essential to maintain the compound's stability. The pharmaceutical industry has developed specialized formulation techniques to address these stability concerns, including enteric coating technologies similar to those used for conventional Omeprazole preparations.

Market analysis indicates growing demand for improved PPI formulations, with patients and healthcare providers seeking medications that offer faster onset of action and longer duration of effect. 4-Acetyloxy Omeprazole may address some of these needs, positioning it as a potentially valuable product in the gastrointestinal therapeutics market. The compound's patent status and regulatory pathway remain important considerations for pharmaceutical companies evaluating its commercial potential.

Environmental and safety assessments of 4-Acetyloxy Omeprazole suggest it shares similar biodegradation characteristics with other benzimidazole derivatives. Proper disposal methods and environmental monitoring are recommended, in line with current green chemistry principles and pharmaceutical waste management protocols.

Future research directions for 4-Acetyloxy Omeprazole may include investigations into its potential drug-drug interactions and comparative efficacy studies against existing PPIs. The compound's unique properties may also make it suitable for combination therapies or novel drug delivery systems, such as controlled-release formulations or targeted delivery approaches.

In conclusion, 4-Acetyloxy Omeprazole (CAS No. 1246814-65-2) represents an exciting development in gastrointestinal pharmacology. Its modified structure offers potential advantages over conventional Omeprazole, while ongoing research continues to uncover new possibilities for its therapeutic application. As the pharmaceutical industry evolves to meet patient needs for more effective and tolerable medications, compounds like 4-Acetyloxy Omeprazole will likely play an important role in the future of acid-related disorder treatment.

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